Abaecin 1 precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
QPPIRNPPPGGWKPFPTFPGQGPYNPKIRFPH |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Abaecin 1 Precursor
Gene Encoding Abaecin (B1167496) 1 Precursor
The abaecin gene is a crucial component of the honey bee's innate immune system, encoding a proline-rich antimicrobial peptide. Its genetic structure and organization have been the subject of detailed research.
The genomic organization of the abaecin gene varies among different bee species. In the Western honey bee (Apis mellifera), the abaecin gene is intron-less. bee.or.kr This means that the entire coding sequence is contained within a single exon. In contrast, the abaecin gene in the bumblebee Bombus lantschouensis consists of three exons and two introns. researchgate.net This difference in gene structure highlights the evolutionary diversity of this antimicrobial peptide gene within the Hymenoptera order. The full-length cDNA of abaecin in B. lantschouensis is 470 base pairs long, with an open reading frame (ORF) of 258 base pairs that encodes a polypeptide of 85 amino acids. researchgate.net In the parasitic wasp Nasonia vitripennis, three abaecin-like (B1578668) genes have been identified, all of which retain a conserved phase 0 intron at identical positions, suggesting they are evolutionarily related. researchgate.netnih.gov The presence and position of introns can play a role in gene regulation and the evolution of new gene functions through mechanisms like exon shuffling. mdpi.com
The abaecin precursor protein is composed of distinct regions that are processed to form the active antimicrobial peptide. The gene encodes a pre-region, also known as a signal peptide, and a mature region. nih.govplos.org The pre-region is responsible for directing the newly synthesized peptide into the endoplasmic reticulum for secretion. nih.gov In the Asiatic honey bee (Apis cerana), the abaecin precursor gene's pre-region codes for 19 amino acids. nih.govplos.org Similarly, the precursor molecule of A. mellifera abaecin contains a putative signal sequence of 19 amino acids. bee.or.kr Following the pre-region is the mature region, which constitutes the final, active antimicrobial peptide. In A. cerana, the mature region codes for 33 or 34 amino acids. nih.govplos.org Unlike some other antimicrobial peptides, such as defensins, the abaecin precursor gene in honey bees lacks a pro-region. nih.govplos.org This implies a more direct activation process, where the active peptide is produced once the signal peptide is cleaved upon translocation into the endoplasmic reticulum. nih.govplos.org
Table 1: Comparison of Abaecin Gene Features in Different Bee Species
| Feature | Apis mellifera (Western Honey Bee) | Apis cerana (Asiatic Honey Bee) | Bombus lantschouensis (Bumblebee) |
| Genomic Structure | Intron-less | - | 3 exons, 2 introns |
| Pre-region (Signal Peptide) | 19 amino acids | 19 amino acids | - |
| Mature Region | 34 amino acids | 33 or 34 amino acids | - |
| Pro-region | Absent | Absent | - |
Genomic Organization and Exon-Intron Structure
Transcriptional Regulation Mechanisms
The expression of the abaecin 1 precursor gene is tightly controlled and can be initiated by various stimuli, reflecting its importance in the honey bee's defense against pathogens.
The transcriptional regulation of the abaecin gene is primarily mediated by the Immune deficiency (Imd) signaling pathway. annals-parasitology.euplos.org This pathway is a crucial component of the insect's innate immune system, responsible for recognizing and responding to Gram-negative bacteria. The activation of the Imd pathway leads to the activation of the NF-κB transcription factor Relish, which in turn binds to specific sites in the promoter region of the abaecin gene, initiating its transcription. plos.orgnih.gov While the Imd pathway is the main regulator, some studies suggest a potential cross-talk with the Toll pathway, another major immune signaling cascade in insects. researchgate.netresearchgate.net Research has indicated that both the Toll and Imd pathways may be involved in governing the expression of abaecin. researchgate.net
The expression of the abaecin gene is significantly upregulated in response to microbial challenges. Both pathogenic and non-pathogenic bacteria can induce a strong and sustained increase in abaecin transcript levels. bioone.org For instance, exposure of honey bee larvae to the natural pathogen Paenibacillus larvae, the causative agent of American Foulbrood, results in a significant increase in abaecin expression. bioone.org Similarly, infection with the microsporidian parasite Vairimorpha ceranae (formerly Nosema ceranae) has been shown to increase abaecin expression in some honey bee subspecies. mdpi.com The induction of abaecin expression is a key component of the honey bee's humoral immune response, providing a rapid defense mechanism against invading microorganisms. igem.org
Beyond direct pathogen exposure, other factors can modulate the expression of the abaecin precursor gene. Nutritional status plays a significant role. Honey bees fed a protein-rich diet, particularly pollen from certain plant species like Asparagus, exhibit significantly increased abaecin gene expression compared to those on a protein-deficient diet. nih.gov This suggests that adequate nutrition is essential for maintaining a robust immune system. Environmental stressors, such as exposure to pesticides, can also impact abaecin expression. For example, exposure to the neonicotinoid thiamethoxam (B1682794) has been shown to affect the expression of abaecin in honey bee pupae, with the effect varying depending on the developmental stage and co-exposure to other stressors like Varroa mites. plos.org In some instances, thiamethoxam exposure led to the downregulation of abaecin, potentially compromising the bee's immune response. plos.org
Table 2: Factors Influencing this compound Gene Expression
| Factor | Effect on Abaecin Expression | Research Finding |
| Imd Pathway Activation | Upregulation | The primary signaling pathway controlling abaecin transcription. annals-parasitology.euplos.org |
| Microbial Challenge | Upregulation | Both pathogenic and non-pathogenic bacteria induce expression. bioone.org |
| Vairimorpha ceranae Infection | Upregulation | Increased expression observed in infected honey bees. mdpi.com |
| Pollen Diet | Upregulation | Protein-rich pollen diets, especially from Asparagus, increase expression. nih.gov |
| Neonicotinoid (Thiamethoxam) Exposure | Downregulation/Upregulation | Effects can vary; downregulation observed in some contexts, potentially weakening immunity. plos.org |
Differential Gene Expression Across Developmental Stages and Tissues
Expression in Larvae, Pupae, and Adult Organisms
The transcription of the abaecin gene is dynamically regulated throughout the lifecycle of various insects, including bees. researchgate.netannals-parasitology.eu Generally, the expression of abaecin is low in the egg and larval stages. researchgate.net However, its expression significantly increases during the pupal stages. researchgate.net For instance, in the bumblebee Bombus lantschouensis, the highest expression levels are observed in the early pupal stage when the pupae have an unpigmented body cuticle and white eyes (Pw stage). researchgate.net Following this peak, the expression tends to decrease as the pupa matures through stages characterized by pink eyes (Pp) and a dark-pigmented cuticle (Pdd). researchgate.net
In honey bees (Apis mellifera), the expression of the abaecin gene is also noted to increase after infection in both brood (larvae and pupae) and adult individuals. annals-parasitology.eu Studies on worker bee larvae have revealed age-dependent differences in abaecin gene expression in response to external factors. annals-parasitology.eu For example, exposure to thiamethoxam resulted in downregulated abaecin expression in six-day-old larvae but was upregulated in nine-day-old larvae. annals-parasitology.eu In adult honey bees, a statistically significant decrease in average abaecin expression levels is observed as nurse bees transition to foragers, suggesting a potential link between its expression and age-related tasks. nih.gov
Upon bacterial challenge, the expression of antimicrobial peptides (AMPs), including abaecin, is strongly upregulated. plos.orgnih.gov In the bumblebee Bombus terrestris, both wounding and bacterial injection lead to a rapid and significant increase in abaecin gene expression compared to non-injected bees. nih.gov Similarly, in honey bee larvae, the ingestion of bacteria leads to a significant increase in abaecin expression. nih.govmdpi.com
Table 1: Differential Expression of this compound Gene Across Developmental Stages
| Organism | Developmental Stage | Expression Level | Reference |
|---|---|---|---|
| Bombus lantschouensis | Eggs and Larvae | Low | researchgate.net |
| Pupae (Pw stage) | High (Peak) | researchgate.net | |
| Pupae (Pp to Pdd stages) | Decreasing | researchgate.net | |
| Apis mellifera | Larvae (6-day-old, thiamethoxam-treated) | Downregulated | annals-parasitology.eu |
| Larvae (9-day-old, thiamethoxam-treated) | Upregulated | annals-parasitology.eu | |
| Pupae (Varroa-infested, white-eyed) | Downregulated (with thiamethoxam) | plos.orgnih.gov | |
| Adult (Nurse bees) | Higher than foragers | nih.gov | |
| Adult (Foragers) | Lower than nurses | nih.gov |
Localization in Fat Body and Other Relevant Tissues
The primary site of this compound synthesis is the fat body, which is the insect equivalent of the vertebrate liver and a central organ for immune responses. researchgate.netkoreascience.krmdpi.com Following an immune challenge, such as a septic injury, the abaecin gene is rapidly transcribed in the fat body, and the resulting peptide is then secreted into the hemolymph (insect blood) to combat invading microorganisms. koreascience.kr
While the fat body is the main production site, abaecin expression has been detected in other tissues as well, although generally at lower levels. researchgate.net In Bombus lantschouensis, expression analysis revealed a broad tissue distribution, with the highest levels in the fat bodies and extremely low expression in the antennae. researchgate.net In honey bees, the expression of genes coding for abaecin has been specifically analyzed in the abdomen, which contains the fat bodies. mdpi.com The presence of Abaecin in the hemolymph confirms its systemic role in immunity. mdpi.com The simple structure of the abaecin precursor gene, which often lacks introns, is thought to facilitate its rapid and high-level expression upon pathogen invasion. cambridge.orgbee.or.kr
Table 2: Tissue-Specific Expression of this compound Gene
| Organism | Tissue | Expression Level | Reference |
|---|---|---|---|
| Bombus lantschouensis | Fat Body | Highest | researchgate.net |
| Antennae | Extremely Low | researchgate.net | |
| Apis mellifera | Fat Body (Abdomen) | Primary site of synthesis | koreascience.krmdpi.com |
| Hemolymph | Present (secreted peptide) | mdpi.com | |
| Pteromalus puparum | Whole Body | Upregulated upon bacterial infection | researchgate.net |
Biosynthesis and Post Translational Processing of Abaecin 1 Precursor
Ribosomal Synthesis and Cellular Localization
The synthesis of the Abaecin (B1167496) 1 precursor begins on ribosomes, the cellular machinery responsible for protein translation. In insects like the honeybee, the primary sites for the production of AMPs, including Abaecin, are the fat body and specific blood cells known as hemocytes. nih.gov Following its synthesis, the precursor is directed for secretion into the hemolymph, the insect equivalent of blood, where it will perform its immune function. nih.gov The expression of the abaecin gene and the subsequent synthesis of its precursor are significantly upregulated in response to bacterial infection. igem.org
Signal Peptide Cleavage and Translocation
The Abaecin 1 precursor molecule in honeybees (Apis mellifera) is a 53-amino-acid polypeptide. bee.or.krresearchgate.net This initial form is not the final, active peptide but an inactive precursor that must undergo processing. A critical step in its maturation is the translocation across the endoplasmic reticulum membrane, a process guided by a specific N-terminal signal sequence. nih.govgoogle.com
The this compound contains a 19-amino acid N-terminal sequence, often referred to as a pre-region or signal peptide. bee.or.krresearchgate.netnih.govplos.org The primary function of this sequence is to direct the newly synthesized polypeptide to the cell's secretion pathway, mediating its transport across the endoplasmic reticulum membrane. google.com After successfully guiding the protein into this pathway, the signal peptide is cleaved off. google.com Interestingly, the signal sequence of the bee Abaecin precursor shares significant homology with that of Drosocin (B118338), an antimicrobial peptide from Drosophila, which may suggest a common ancestral secretion and processing mechanism between these different insect species. nih.gov
The removal of the signal peptide from the preprotein is accomplished by a specific class of enzymes known as signal peptidases. google.com These proteases are located within the endoplasmic reticulum and recognize a specific cleavage site on the precursor protein. embopress.org Once the precursor is translocated across the membrane, the signal peptidase cleaves the 19-amino acid signal peptide, releasing the mature protein. google.com This cleavage is a highly specific and crucial step for the formation of the functional Abaecin peptide.
Role of the 19-Amino Acid Pre-Region
Absence or Presence of Pro-Regions and Their Implications
A defining characteristic of the this compound is the absence of a pro-region. researchgate.netnih.govplos.org In many other AMPs, a pro-region (or pro-peptide) is an inhibitory domain that keeps the mature peptide inactive and non-toxic to the host cell until it is needed. nih.govnih.gov The lack of such a domain in the Abaecin precursor has significant implications for its maturation and activation.
Unlike Abaecin, other prominent honeybee AMPs such as Defensin (B1577277) and Hymenoptaecin are synthesized as precursors that include not only a signal peptide but also a distinct pro-region. researchgate.netnih.govplos.org The pro-peptides of defensins, for instance, are often anionic and are required to neutralize the cationic mature peptide, thereby preventing antimicrobial activity until the pro-peptide is cleaved. nih.gov The precursor for Hymenoptaecin also contains a pre-pro-region that must be processed. nih.gov This structural difference highlights a fundamental divergence in the post-translational processing pathways of these co-expressed immune effectors.
The table below summarizes the structural differences between the precursors of major honeybee antimicrobial peptides.
| Feature | Abaecin Precursor | Defensin Precursor | Hymenoptaecin Precursor |
| Total Length (amino acids) | 53 bee.or.krresearchgate.net | ~95 researchgate.net | ~129 researchgate.net |
| Signal Peptide (Pre-Region) | 19 amino acids bee.or.krresearchgate.netnih.gov | 18-19 amino acids nih.govplos.org | 17 amino acids nih.govplos.org |
| Pro-Region | Absent researchgate.netnih.govplos.org | 24 amino acids nih.govplos.org | 16 amino acids nih.govplos.org |
| Mature Peptide (amino acids) | 34 nih.gov | ~51-52 nih.govplos.org | 93 nih.gov |
Data compiled from studies on Apis mellifera and Apis cerana.
The maturation pathway for the this compound is notably direct compared to that of its counterparts. Because it lacks a pro-region, the active Abaecin peptide is generated immediately upon translocation into the endoplasmic reticulum and cleavage of the signal peptide. nih.govplos.org There is no requirement for further enzymatic processing steps to remove an inhibitory pro-peptide. nih.gov This streamlined, single-step activation (post-translocation) contrasts sharply with the multi-step processing required for precursors like Defensin and Hymenoptaecin, which necessitate additional cleavage events to release the active mature peptide from the pro-region. researchgate.netnih.gov
Comparison with Other Precursors Containing Pro-Regions (e.g., Defensin, Hymenoptaecin)
Final Maturation to Abaecin 1 Peptide
The final steps in the production of Abaecin 1 are critical for its antimicrobial activity and involve precise enzymatic cleavage and other potential modifications. This maturation process ensures that the potent peptide is released only when and where it is needed, preventing potential harm to the host organism.
The this compound, like many other antimicrobial peptides, is synthesized with a propeptide region that keeps it in an inactive state. mdpi.com The activation of the precursor into the mature Abaecin 1 peptide is accomplished through proteolytic cleavage at specific sites. mdpi.com Analysis of abaecin precursor sequences has identified a dibasic cleavage site, typically consisting of two consecutive basic amino acid residues such as Arginine-Arginine (RR). researchgate.net This dibasic motif is a common signal for cleavage by a class of enzymes known as proprotein convertases, such as furin. mdpi.comoup.comontosight.ai These enzymes recognize and cleave the peptide bond on the C-terminal side of the dibasic pair, releasing the mature peptide. mdpi.comoup.com
The presence and activity of these specific proteases are tightly regulated, ensuring that the cleavage and subsequent activation of Abaecin 1 occur at the appropriate time and location, often in response to an immune challenge. mdpi.com The conservation of these dibasic cleavage sites across different insect species suggests a fundamental and evolutionarily conserved mechanism for the maturation of this class of antimicrobial peptides. oup.comfrontiersin.org
Table 1: Proteolytic Cleavage Details of this compound
| Feature | Description | References |
| Precursor Component | Propeptide Region | researchgate.net |
| Cleavage Site Type | Dibasic (e.g., RR) | mdpi.comresearchgate.net |
| Enzyme Class | Proprotein Convertases (e.g., Furin) | mdpi.comoup.comontosight.ai |
| Mechanism | Cleavage at the C-terminal side of the dibasic motif | mdpi.comoup.com |
While proteolytic cleavage is the primary and most well-documented post-translational modification for the maturation of the this compound, other modifications can occur in antimicrobial peptides, influencing their stability, activity, and specificity. mdpi.com For some proline-rich antimicrobial peptides, such as certain forms of bumblebee abaecin, O-glycosylation has been observed. theses.cz This involves the attachment of a sugar moiety to the peptide, which can affect its solubility and interaction with molecular targets.
Another common modification found in many bioactive peptides is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. mdpi.com This modification can enhance the peptide's stability against exoproteases and is often crucial for its biological activity. mdpi.com While not definitively reported for honeybee Abaecin 1, the possibility of such modifications cannot be entirely ruled out as they are common in other antimicrobial peptides. mdpi.comresearchgate.net
It's important to note that the extent and nature of these modifications can vary between different species and even between different tissues within the same organism.
Table 2: Potential Post-Translational Modifications in Abaecin-like (B1578668) Peptides
| Modification | Description | Potential Effect | References |
| O-glycosylation | Attachment of a sugar moiety. | Affects solubility and target interaction. | theses.cz |
| C-terminal Amidation | Conversion of the C-terminal carboxyl group to an amide. | Enhances stability and biological activity. | mdpi.comresearchgate.net |
Proteolytic Cleavage Sites and Mechanisms (e.g., Dibasic Cleavage Sites)
Regulation of Precursor Processing Efficiency
The efficiency of converting the this compound into its active form is a regulated process, ensuring a rapid and controlled immune response. The expression and availability of the necessary processing enzymes, such as proprotein convertases, are key regulatory points. mdpi.com The levels of these proteases can be upregulated in response to infection, thereby increasing the rate of precursor cleavage and the production of active Abaecin 1. mdpi.com
Furthermore, the structure of the precursor itself can influence processing efficiency. The accessibility of the dibasic cleavage site to the protease is a critical factor. nih.gov Steric hindrance, potentially caused by the folding of the propeptide region, could modulate the rate of cleavage. nih.gov For instance, the high proline content in abaecin, which induces a specific secondary structure, might play a role in presenting the cleavage site to the enzyme in an optimal conformation. nih.gov
Structural Insights and Conformational Dynamics of Abaecin 1 Precursor Relevant to Processing
Primary Sequence Analysis and Conserved Motifs
The primary sequence of a protein, the linear arrangement of its amino acids, is fundamental to its structure and function. For the Abaecin (B1167496) 1 precursor, this sequence provides clues about its journey from an inert precursor to an active antimicrobial peptide.
Amino Acid Composition of Pre-Region and Mature Region
The Abaecin 1 precursor is comprised of two distinct sections: a pre-region and a mature region. nih.govplos.org In the Asiatic honeybee (Apis cerana), the pre-region consists of 19 amino acids, while the mature region contains either 33 or 34 amino acids. nih.govplos.org Notably, this precursor lacks a pro-region, a segment found in many other antimicrobial peptide precursors. nih.govplos.org The absence of a pro-region suggests a more direct activation process after the precursor is transported into the endoplasmic reticulum. plos.org
The amino acid composition of these regions is significantly different, reflecting their distinct roles. The pre-region, or signal peptide, is typically rich in hydrophobic amino acids, which facilitates its insertion into and transport across the endoplasmic reticulum membrane. Following this translocation, the signal peptide is cleaved off.
The mature region of Abaecin is characterized by a high proline content. sb-peptide.com For instance, the 34-amino-acid mature Abaecin from the European honeybee (Apis mellifera) contains 10 proline residues. sb-peptide.comigem.org This abundance of proline prevents the formation of common secondary structures like alpha-helices. sb-peptide.comigem.org The mature peptide is also cationic, a feature that is crucial for its antimicrobial activity. nih.gov
**Table 1: Amino Acid Composition of this compound Regions in *Apis cerana***
| Region | Number of Amino Acids | Key Characteristics |
|---|---|---|
| Pre-region (Signal Peptide) | 19 | Rich in hydrophobic residues |
| Mature Region | 33 or 34 | High proline content, cationic |
Identification of Cleavage Recognition Sequences
The maturation of the this compound into the active Abaecin peptide is dependent on the precise cleavage of the pre-region. This cleavage is carried out by specific enzymes that recognize particular amino acid sequences. In many precursor proteins, this cleavage site is marked by a pair of basic amino acids. For example, in some abaecin-like (B1578668) genes from Nasonia vitripennis, a dibasic cleavage site (RR) has been identified, which is recognized for post-translational processing. researchgate.net The cleavage of the signal peptide from the this compound is a critical step that releases the mature, active peptide. While the exact cleavage sequence for honeybee Abaecin 1 is not explicitly detailed in the provided search results, the processing of precursor proteins by elastase is mentioned as a general mechanism for releasing antibacterial peptides. bicnirrh.res.in
Secondary and Tertiary Structural Elements Influencing Precursor Maturation
The three-dimensional structure of the this compound is not static; it undergoes conformational changes that are vital for its processing and maturation.
Computational Modeling and Prediction of Precursor Conformations
Due to the flexible nature of precursor peptides, experimental determination of their structure can be challenging. Computational modeling provides a powerful tool to predict their likely conformations. While specific models for the this compound are not detailed in the provided results, general principles of antimicrobial peptide structure suggest that in an aqueous environment, the precursor is likely unstructured. frontiersin.org Upon interaction with biological membranes, such as the endoplasmic reticulum membrane, it is predicted to adopt a more defined conformation. frontiersin.org
Interestingly, a peptide with high sequence similarity to the abaecin precursor, PP30, was identified in wasps. researchgate.net Computational modeling has been used to predict that the mature Abaecin peptide, unlike the precursor and PP30, contains a WPYPLPN motif responsible for inhibiting the bacterial chaperone DnaK. researchgate.netfrontiersin.org This suggests that the precursor itself may not possess the final, active conformation.
Conformational Changes Facilitating Enzymatic Access
For the processing enzymes to cleave the precursor, the cleavage site must be accessible. The initial interaction of the precursor with the endoplasmic reticulum membrane, guided by the hydrophobic pre-region, is believed to induce a conformational change. This change likely exposes the cleavage site, allowing signal peptidases to access and cut the peptide chain, thus releasing the mature Abaecin. The flexibility of the precursor is key to this process, allowing it to adapt its shape in different environments. frontiersin.org
Interactions with Processing Enzymes and Chaperones
The maturation of the this compound is a mediated process involving interactions with other proteins.
The cleavage of the signal peptide is performed by signal peptidases located in the endoplasmic reticulum. The recognition of the cleavage site by these enzymes is a highly specific interaction.
While direct interaction of the this compound with chaperones is not explicitly documented, the mature Abaecin peptide is known to interact with the bacterial chaperone DnaK. nih.gov This interaction is a key part of its antimicrobial mechanism. It is plausible that during its own folding and processing, the precursor might interact with host chaperones to ensure it attains the correct conformation for cleavage, although this remains an area for further investigation. The interaction of proline-rich antimicrobial peptides with the bacterial chaperone DnaK is a documented mechanism of action, leading to the inhibition of protein folding. nih.gov
Biological Role and Physiological Context of Abaecin 1 Precursor
Precursor as a Form of Storage or Transport
The synthesis of antimicrobial peptides as larger precursor molecules is a common strategy in innate immunity. nih.govbachem.com This serves multiple purposes, including preventing potential toxicity of the active peptide to the host's own cells and facilitating its storage and transport to sites of infection. The Abaecin (B1167496) precursor contains a signal peptide of 19 amino acids that is cleaved off to produce the mature, active peptide. researchgate.nettheses.cz This precursor form is found in the hemolymph of both adult bees and bee brood, indicating its role as a circulating and stored form of the antimicrobial peptide. theses.czigem.org This allows for a rapid response to infection, as the active peptide can be quickly generated from the pre-synthesized precursor without the delay of de novo gene transcription and translation. nih.gov
Linkage between Precursor Levels and Active Peptide Abundance
A direct relationship exists between the levels of the Abaecin 1 precursor and the abundance of the active Abaecin peptide. The expression of the gene encoding the Abaecin precursor is upregulated in response to immune challenges, leading to a subsequent increase in the concentration of the mature peptide. theses.czmdpi.com Studies have shown that the expression of the abaecin gene and the concentration of apidaecin (B1169063) 1 isoforms, another AMP, are positively correlated. mdpi.com While direct quantitative data linking the precursor concentration to the final active Abaecin peptide concentration is specific to experimental conditions, the upregulation of the precursor's mRNA transcript is a reliable indicator of an impending increase in the active peptide's presence in the hemolymph. bioone.org For instance, exposure of first instars to Paenibacillus larvae spores results in a time-dependent increase in the expression of the abaecin gene. igem.orgbioone.org
Role in Host Response to Pathogens (e.g., bacteria, fungi)
The primary and most extensively studied role of the this compound is in the host's defense against pathogens. Upon infection with bacteria or fungi, the expression of the gene encoding the this compound is rapidly and significantly upregulated. theses.czigem.org This upregulation is a key component of the humoral immune response in honey bees. researchgate.net Abaecin is particularly effective against Gram-positive bacteria and also shows activity against Gram-negative bacteria and some fungi. igem.orgnih.govfrontiersin.org The induction of abaecin expression has been observed in response to a variety of pathogens, including the natural pathogen of honey bees, Paenibacillus larvae, as well as other bacteria like Escherichia coli. nih.govbioone.org This broad-spectrum activity makes the this compound a crucial element in the honey bee's arsenal (B13267) against microbial invaders. frontiersin.org
| Pathogen/Stimulant | Host Organism | Observed Effect on Abaecin Precursor/Gene Expression | Reference |
| Paenibacillus larvae (spores) | Apis mellifera (larvae) | Time-dependent increase in expression. | igem.orgbioone.org |
| Gram-positive bacteria mix | Apis mellifera (larvae) | Significant increase in transcript levels. | bioone.org |
| Escherichia coli | Apis cerana | Upregulation of gene expression. | nih.gov |
| Nosema ceranae | Apis mellifera (adults) | Increased transcription of abaecin. | nih.gov |
| Varroa destructor infestation | Apis mellifera carnica (pupae) | Upregulation of abaecin gene expression. | plos.org |
| Fungal infection | Pteromalus puparum | Significant increase in AMP expression post-infection. | researchgate.net |
Context-Dependent Functionality of Precursor Expression
The expression of the this compound is not uniform and demonstrates significant context-dependency. Various factors, including the type of pathogen, the developmental stage of the host, and co-infection with other pathogens, can influence the level of abaecin gene expression. For example, in honey bee pupae infested with the mite Varroa destructor, the expression of abaecin is upregulated. plos.org However, the presence of Deformed Wing Virus (DWV), often transmitted by Varroa mites, can lead to a downregulation of abaecin expression in mixed infections. annals-parasitology.eu
Furthermore, the nutritional status of the honey bee can impact the expression of AMPs. Bees fed with a protein-rich pollen diet show different expression levels of abaecin compared to those on a protein-deficient diet. mdpi.com The age of the bee also plays a role, with different expression patterns observed in larvae of different ages and between nurse bees and foragers. nih.govannals-parasitology.eu For instance, a statistically significant decrease in average abaecin expression was observed in the fat body of forager bees compared to nurse bees. nih.gov Exposure to environmental stressors like neonicotinoid pesticides can also modulate the expression of the abaecin gene, sometimes leading to downregulation in younger larvae and upregulation in older larvae. annals-parasitology.eu This context-dependent expression highlights the intricate regulation of the this compound as part of a complex and adaptable innate immune system.
| Contextual Factor | Host Organism | Effect on Abaecin Precursor/Gene Expression | Reference |
| Developmental Stage (Nurse vs. Forager) | Apis mellifera | Significant decrease in expression in foragers. | nih.gov |
| Varroa destructor and DWV co-infection | Apis mellifera | Downregulation of abaecin expression. | annals-parasitology.eu |
| Diet (Pollen vs. No Pollen) | Apis mellifera | Different expression levels, generally lower without protein. | mdpi.com |
| Neonicotinoid (Thiamethoxam) Exposure | Apis mellifera (larvae) | Downregulation in 6-day-old larvae, upregulation in 9-day-old larvae. | annals-parasitology.eu |
| Nosema ceranae infection | Apis mellifera (adults) | Upregulated expression of abaecin gene. | theses.cz |
Methodological Approaches in Abaecin 1 Precursor Research
Gene Expression Analysis Techniques
The investigation of abaecin (B1167496) 1 precursor gene expression is crucial for understanding its role in the insect immune response. Various molecular techniques are employed to detect and quantify the levels of abaecin mRNA transcripts in different tissues, developmental stages, and under various physiological conditions, such as pathogen challenge. researchgate.netnih.gov
Reverse Transcriptase-PCR (RT-PCR)
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to detect the presence of specific mRNA transcripts. It confirms that the abaecin gene is actively being transcribed into mRNA. The process involves converting RNA isolated from a sample into cDNA, which is then used as a template for a standard PCR reaction with primers specific to the abaecin gene.
RT-PCR has been instrumental in:
Confirming Gene Presence: Initially used to amplify and clone the abaecin cDNA from various bee species. nih.govplos.org
Analyzing Expression Profiles: Studies have used semi-quantitative RT-PCR to determine expression patterns. For instance, in the red imported fire ant, Solenopsis invicta, RT-PCR revealed that abaecin precursor transcripts were highly expressed in dealate (post-mating flight) queens compared to alate (winged) queens, suggesting a role in immunity during colony foundation. nih.gov
Investigating Immune Induction: Researchers have used RT-PCR to show that abaecin gene expression is induced in response to parasitism, such as by the Tropilaelaps mite in honey bees (Apis mellifera). bee.or.krbee.or.kr The technique demonstrated differential expression between worker and drone bees under parasitic stress. bee.or.kr
Quantitative Polymerase Chain Reaction (qPCR)
Quantitative PCR (qPCR), also known as real-time PCR, provides a more precise measurement of gene expression levels than traditional RT-PCR. This technique monitors the amplification of the target DNA in real-time, allowing for the quantification of the initial amount of mRNA transcript.
qPCR has been widely applied in abaecin research to:
Quantify Immune Response: Studies have used qPCR to measure the upregulation of abaecin expression following an immune challenge with bacteria (e.g., Escherichia coli) or fungi (e.g., Beauveria bassiana) in the bumblebee Bombus lantschouensis. researchgate.net
Analyze Tissue-Specific Expression: In B. lantschouensis, qPCR analysis showed that abaecin is expressed in various tissues, with the highest levels detected in the fat bodies. researchgate.net
Examine Developmental Expression: The same study used qPCR to demonstrate that abaecin expression varies across developmental stages, with low levels in eggs and larvae and higher levels in pupae. researchgate.net
Correlate Gene Expression with Peptide Production: In honey bees, qPCR has been used to analyze the expression of antimicrobial peptide genes in the fat body, with findings showing a positive correlation between apidaecin (B1169063) gene expression and the concentration of the corresponding peptide. mdpi.com While a similar direct correlation for abaecin was not explicitly detailed in this specific study, the methodology is standard for such investigations. mdpi.com Some studies, however, have found no significant change in abaecin mRNA levels in response to certain viral infections like Deformed Wing Virus (DWV), as measured by RT-qPCR. redalyc.org
Heterologous Expression Systems for Precursor Production
Producing functional abaecin for research and potential applications requires robust expression systems, as direct extraction from insects is impractical. nih.gov Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is the preferred method. sci-hub.se Systems like the bacterium Escherichia coli and the yeast Pichia pastoris are commonly used. nih.govnih.gov However, the antimicrobial nature of abaecin can be toxic to the host cells, and its small size can make it susceptible to degradation. nih.govd-nb.info To overcome these challenges, the precursor is often expressed as part of a larger, inactive fusion protein. nih.gov
Strategies for Enhanced Soluble Precursor Expression
A major hurdle in heterologous expression, particularly in E. coli, is the formation of insoluble aggregates known as inclusion bodies. researchgate.net Several strategies have been developed to enhance the production of the abaecin precursor in a soluble form.
Fusion Tags: Fusing the abaecin precursor to a highly soluble protein partner is the most common and effective strategy. researchgate.net Tags like Small Ubiquitin-related Modifier (SUMO) and Thioredoxin (Trx) have been shown to significantly increase the solubility of the resulting fusion protein. koreascience.krnih.govsb-peptide.com The SUMO tag, in particular, is recognized for its ability to enhance solubility and prevent protein degradation. nih.govresearchgate.net
Codon Optimization: The genetic code has redundancies, and different organisms show preferences for certain codons (codon bias). sci-hub.se Adapting the abaecin precursor's DNA sequence to match the codon usage of the expression host (e.g., E. coli or P. pastoris) can significantly improve translation efficiency and protein yield. nih.govsb-peptide.com One study found that a combination of a native SUMO sequence with a codon-optimized abaecin sequence resulted in the highest expression levels in E. coli, with most of the fusion protein found in the soluble fraction. nih.govsb-peptide.com
Secretion Signals: Utilizing signal peptides can direct the expressed protein out of the cytoplasm, which can aid in proper folding and reduce toxicity. In Pichia pastoris, the pPIC9 vector allows for extracellular secretion of the peptide, simplifying purification. nih.govd-nb.info In Bacillus subtilis, a mature beta-glucanase signal peptide was used to secrete a fusion protein. nih.gov The pelB leader sequence has also been employed in E. coli to direct the protein to the periplasm, which can reduce inclusion body formation. igem.org
Fusion Protein Approaches for Purification and Processing Studies
Fusion proteins not only enhance solubility but are also central to the purification and subsequent study of the abaecin precursor.
Affinity Tags: A small affinity tag, most commonly a polyhistidine-tag (6xHis-tag), is almost universally included in the fusion construct. koreascience.krnih.govsb-peptide.com This tag allows for straightforward, one-step purification of the fusion protein from the host cell lysate using nickel-affinity chromatography (Ni-NTA). koreascience.krmdpi.com
Protease Cleavage Sites: To release the mature abaecin peptide from its fusion partner after purification, a specific protease cleavage site is engineered into the linker region between the tag and the peptide. koreascience.krnih.gov Commonly used sites include those for Enterokinase, Tobacco Etch Virus (TEV) protease, or sumoase (for SUMO tags). koreascience.krnih.govnih.gov After the fusion protein is purified, it is treated with the specific protease, which cleaves the linker and liberates the abaecin peptide. koreascience.kr A second round of affinity chromatography can then be used to separate the cleaved tag from the final, purified abaecin. koreascience.kr
Combined Fusion Systems: Researchers often combine multiple elements into a single fusion construct to maximize efficiency. For example, a construct might include a Thioredoxin (Trx) tag for solubility, a 6xHis-tag for purification, and an Enterokinase cleavage site for processing, all attached to the abaecin precursor. koreascience.kr Another successful system utilized a 6xHis-SUMO tag, which leverages the SUMO protein for solubility and folding, a His-tag for purification, and the specific sumoase for precise cleavage. nih.govsb-peptide.com
| Host System | Fusion Partner / Tag | Cleavage Method | Key Outcome | Reference |
| E. coli | Thioredoxin (Trx), 6xHis-tag | Enterokinase | High yield of soluble fusion protein (9.6 mg from 200 ml culture), yielding 1.4 mg of pure abaecin. | koreascience.kr |
| E. coli | 6xHis-SUMO | Sumoase | SUMO tag increased solubility and prevented host toxicity. Combination with codon-optimized abaecin yielded high expression. | nih.govsb-peptide.comresearchgate.net |
| Pichia pastoris | 6xHis-tag | None (expressed with tag) | Secreted expression into the medium, simplifying recovery. The recombinant peptide was shown to be active. | nih.govd-nb.infonih.gov |
| Bacillus subtilis | Beta-glucanase signal peptide | TEV protease | Secretion of the fusion protein into the culture supernatant, with a reported high expression level. | nih.govscienceopen.com |
Biochemical Assays for Precursor Processing and Enzyme Activity
Biochemical assays are fundamental to understanding how the Abaecin 1 precursor is cleaved to yield the active peptide and to identify the enzymes responsible for this conversion. These assays often involve incubating the precursor with cellular extracts or purified enzymes and then analyzing the products.
A common method involves the use of fluorogenic assays. In this approach, a synthetic peptide substrate mimicking the cleavage site of the precursor is labeled with a fluorescent donor and a quencher. When the peptide is intact, the quencher suppresses the donor's fluorescence. Upon enzymatic cleavage, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity. bpsbioscience.com This technique is highly sensitive and suitable for high-throughput screening of potential processing enzymes or inhibitors. bpsbioscience.com
Another approach is to use high-performance liquid chromatography (HPLC) to separate the precursor from its cleavage products. By comparing the HPLC profiles of samples before and after incubation with an enzyme source, researchers can identify the generation of the mature peptide. nih.gov Fractions collected from the HPLC can then be subjected to further analysis, such as mass spectrometry, to confirm the identity of the cleavage products. unl.pt
Enzyme activity can also be assessed through antimicrobial activity assays. The precursor itself typically shows little to no antimicrobial activity. plos.org However, when the precursor is successfully processed by an enzyme, the resulting mature Abaecin exhibits potent antibacterial effects. By incubating the precursor with an enzyme source and then testing the mixture against susceptible bacteria, the level of bacterial growth inhibition can serve as an indirect measure of processing enzyme activity. sb-peptide.comd-nb.info
Advanced Analytical Techniques for Precursor Characterization
A variety of advanced analytical techniques are employed to characterize the this compound and its processed forms, providing detailed information on their mass, structure, and cellular localization.
Mass spectrometry (MS) is an indispensable tool for the analysis of the this compound and its derivatives. It allows for precise determination of the molecular weights of the precursor and the mature peptide, confirming the correct sequence and identifying any post-translational modifications. unl.pt Tandem mass spectrometry (MS/MS) can be used to sequence the peptides, providing definitive evidence of the cleavage site. theses.cz This technique involves isolating a specific peptide ion, fragmenting it, and then analyzing the masses of the fragments to deduce the amino acid sequence. theses.cz
In studies involving recombinant expression of Abaecin, MS is used to verify the mass of the synthesized peptide. For instance, the molecular mass of a Galleria defensin (B1577277) was confirmed to be 4714.6 Da, closely matching its theoretical mass. unl.pt Similarly, a fragment of apolipophorin III was identified by its molecular mass of 5712.7 Da. unl.pt
Table 1: Applications of Mass Spectrometry in Abaecin Research
| Application | Description | Reference |
| Molecular Weight Determination | Precisely measures the mass of the precursor and mature peptide to confirm their identity. | unl.pt |
| Sequence Verification | Tandem MS (MS/MS) is used to fragment peptides and determine their amino acid sequence, confirming cleavage sites. | theses.cz |
| Identification of Modifications | Detects post-translational modifications that may affect peptide function. | unl.pt |
| Quantification | Techniques like Selected Reaction Monitoring (SRM) can be used for accurate quantification of specific peptides in complex mixtures. | theses.cz |
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. nih.gov The resulting CD spectrum provides information about the peptide's conformation, such as the presence of α-helices, β-sheets, or random coils. researchgate.netsubr.edu
For the this compound, CD spectroscopy can be used to investigate conformational changes that may be necessary for enzymatic processing. The structure of the precursor might be different from that of the mature peptide, and these differences can be crucial for enzyme recognition and cleavage. For example, the high proline content in Abaecin is known to prevent the formation of an α-helical conformation. sb-peptide.com CD studies can monitor how the conformation changes under different conditions, such as pH or upon interaction with membranes, which can provide insights into the processing mechanism. nih.gov
Table 2: Common Secondary Structures and Their CD Spectral Signatures
| Secondary Structure | Characteristic CD Bands | Reference |
| α-Helix | Two negative bands around 222 nm and 208 nm, and a positive band around 190 nm. | researchgate.net |
| β-Sheet | A negative band between 210-220 nm and a positive band between 195-200 nm. | researchgate.net |
| Random Coil | A strong negative band around 200 nm. | researchgate.net |
Electron microscopy (EM) offers the high resolution necessary to visualize the subcellular localization of the this compound and the cellular changes associated with its processing and secretion. researchgate.net Transmission electron microscopy (TEM) of ultrathin sections of cells can reveal the distribution of the precursor within different cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where processing is likely to occur. nih.govmdpi.com
Immunogold labeling is a specific EM technique that can be used to pinpoint the location of the precursor. In this method, antibodies specific to the precursor are linked to gold particles, which are electron-dense and appear as black dots in the electron micrograph. This allows for the precise localization of the precursor within the cell's ultrastructure. researchgate.net Recent advances in electron tomography can even provide three-dimensional views of the cellular machinery involved in protein processing. mpg.de
Circular Dichroism (CD) Spectroscopy (for conformational studies relevant to processing)
Synthetic Approaches for Precursor and Modified Analogues for Research
The chemical synthesis of the this compound and its modified analogues is crucial for a variety of research applications, including structure-activity relationship (SAR) studies and the development of novel antimicrobial agents. frontiersin.org
Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like the Abaecin precursor. mdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, prevents unwanted side reactions. mdpi.com
Researchers can synthesize the full-length precursor, the mature peptide, and various fragments or analogues with specific amino acid substitutions. mdpi.com For example, modifying the peptide by substituting L-amino acids with D-amino acids can increase its stability against proteases. mdpi.com Other modifications, such as N-terminal acetylation or C-terminal amidation, can also enhance stability and activity. mdpi.com
The synthesis of modified analogues allows scientists to probe the importance of specific residues or structural motifs for precursor processing and antimicrobial activity. frontiersin.org For instance, by synthesizing analogues with altered cleavage sites, researchers can investigate the substrate specificity of the processing enzymes. Furthermore, the creation of hybrid peptides or truncated versions helps to identify the minimal sequence required for biological function. sb-peptide.commdpi.com
Recombinant DNA technology offers an alternative approach for producing the Abaecin precursor. d-nb.info The gene encoding the precursor can be cloned into an expression vector and produced in a host system like E. coli or the yeast Pichia pastoris. sb-peptide.comd-nb.info Often, a fusion tag, such as a His-tag or a SUMO-tag, is added to facilitate purification of the recombinant protein. sb-peptide.com The tag can then be cleaved off to yield the desired peptide. sb-peptide.com
Table 3: Common Chemical Modifications of Synthetic Peptides
| Modification | Purpose | Reference |
| D-Amino Acid Substitution | Increase stability against proteolysis. | mdpi.com |
| N-terminal Acetylation | Enhance stability and mimic natural peptides. | mdpi.com |
| C-terminal Amidation | Increase stability and biological activity. | mdpi.com |
| Peptide Cyclization | Improve stability and bioactivity. | mdpi.com |
| Lipid Conjugation | Enhance membrane interaction and antimicrobial activity. | frontiersin.org |
Comparative and Evolutionary Perspectives of Abaecin 1 Precursor
Comparative Genomics of Abaecin (B1167496) 1 Precursor Genes Across Species
Genomic comparisons of abaecin precursor genes, particularly within the order Hymenoptera, highlight both conserved features and species-specific adaptations. These studies provide a window into the evolutionary pressures acting on these crucial immune effectors.
Abaecin is a proline-rich antimicrobial peptide predominantly found in Hymenopteran insects. nih.govnih.gov Sequence analyses reveal significant homology among abaecin precursors from different species, yet also point to considerable divergence and diversification.
In the Western honeybee, Apis mellifera, the abaecin precursor consists of a 19-amino acid signal peptide followed by a 34-amino acid mature peptide. nih.govtheses.cz A study of the Asiatic honeybee, Apis cerana, identified 11 distinct abaecin cDNA sequences that code for two different mature abaecin peptides. nih.govnih.gov These variants show high sequence similarity to the A. mellifera abaecin, with one notable mutation being an Ile-Val substitution at position 7 of the mature peptide. nih.gov One of the A. cerana abaecin variants also lacks a Gln residue found in the other, which may alter its hydrophilicity. nih.gov
In bumblebees such as Bombus ignitus and Bombus lantschouensis, the cloned abaecin genes also show high similarity to those in honeybees. researchgate.netresearchgate.net Phylogenetic analysis based on the putative Abaecin protein sequence places Bombus lantschouensis very close to Bombus ignitus. researchgate.net Unlike the honeybee abaecin, some bumblebee forms are O-glycosylated, a post-translational modification that can be crucial for the activity of other proline-rich peptides. theses.czmdpi.comnih.gov
Further diversification is seen in parasitic wasps. In Pteromalus puparum, an identified abaecin-like (B1578668) peptide shares high sequence similarity with honeybee abaecin. researchgate.net The wasp Nasonia vitripennis possesses three abaecin-like genes (termed nabaecins) which are significantly different. nih.gov The amino-terminal portion of these nabaecin precursors shows homology to bee abaecin, but they feature a unique, extended carboxyl-terminal domain acquired through exon shuffling. researchgate.netnih.gov For instance, the amino-terminal unit of nabaecin-3 shares 41.2% protein identity with A. mellifera abaecin. researchgate.net
| Species | Common Name | Key Features of Abaecin Precursor | Reference |
|---|---|---|---|
| Apis mellifera | Western Honeybee | Standard precursor with a 19-aa signal peptide and a 34-aa mature peptide. | nih.govtheses.cz |
| Apis cerana | Asiatic Honeybee | At least 11 cDNAs coding for 2 mature peptide variants; high homology to A. mellifera with minor substitutions. | nih.govnih.gov |
| Bombus lantschouensis | Bumblebee | Full-length cDNA of 470 bp with a 258 bp open reading frame; shows close phylogenetic relationship to Bombus ignitus. | researchgate.net |
| Pteromalus puparum | Parasitoid Wasp | Identified cDNA clone codes for a peptide with high sequence similarity to honeybee abaecin. | researchgate.net |
| Nasonia vitripennis | Parasitoid Wasp | Three chimeric 'nabaecin' genes with an N-terminal abaecin-like unit and a C-terminal glycine-rich unit acquired via exon shuffling. | nih.govnih.gov |
The architecture of antimicrobial peptide precursors varies significantly across different AMP families, reflecting diverse evolutionary strategies for their production and regulation.
Abaecin: The honeybee abaecin precursor is relatively simple, comprising a signal peptide that is cleaved to directly release the mature, active peptide. nih.govplos.org It notably lacks a pro-region, which is present in many other AMPs. nih.gov
Apidaecin (B1169063): In contrast, apidaecin precursors in honeybees exhibit a remarkable multipeptide structure. plos.orgnih.gov A single precursor protein can contain up to 12 copies of the mature apidaecin peptide. nih.govnih.gov These repeats are flanked by processing sequences (EAEPEAEP and RR sites), allowing for the rapid amplification of the immune response through the processing of a single transcript. plos.orgnih.gov
Defensin (B1577277): Insect defensins are synthesized as inactive precursors containing a signal peptide and a pro-sequence, which are cleaved to release the active, mature peptide characterized by a stable structure of cysteine disulfide bridges. plos.orgbiorxiv.org This three-part structure (signal-pro-mature) is a common architecture for AMPs that require careful regulation to prevent unwanted activity. plos.org
Drosocin (B118338): Drosocin, a proline-rich peptide from Drosophila, has a precursor structure similar to honeybee abaecin, consisting of a signal peptide followed by the mature peptide sequence. nih.govkarger.com Notably, the signal sequences of bee abaecin and fly drosocin share significant homology, suggesting a common ancestral secretion mechanism. nih.gov
Hymenoptaecin: Hymenoptaecin precursors show architectural diversity. In honeybees and bumblebees, the precursor has a standard signal-pro-mature domain structure. plos.orgresearchgate.net However, in some ant species like Camponotus floridanus, the hymenoptaecin gene encodes a large multipeptide precursor containing multiple, directly repeated hymenoptaecin domains, similar to the apidaecin precursor. plos.orgresearchgate.net This structure allows for the amplification of the immune response from a single gene. plos.org
| AMP Family | Typical Precursor Structure | Key Characteristics | Reference |
|---|---|---|---|
| Abaecin (Honeybee) | Signal Peptide + Mature Peptide | Simple structure, lacks a pro-region. | nih.gov |
| Apidaecin | Signal Peptide + Multiple Mature Peptide Repeats | Multipeptide precursor allows for response amplification. Mature peptides flanked by processing sites. | nih.govnih.gov |
| Defensin | Signal Peptide + Pro-sequence + Mature Peptide | Classic three-domain structure for regulated activation. | plos.orgbiorxiv.org |
| Drosocin | Signal Peptide + Mature Peptide | Simple structure; signal sequence homologous to abaecin. | nih.gov |
| Hymenoptaecin | Signal-Pro-Mature (Bees) or Multipeptide Precursor (Ants) | Architecture varies by species, with some ants evolving multi-domain structures for amplification. | plos.orgresearchgate.net |
Sequence Homologies and Divergence in Hymenoptera (Apis mellifera, Apis cerana, Bombus species, Pteromalus puparum)
Evolutionary Conservation of Precursor Processing Mechanisms
The maturation of AMPs from their inactive precursors is a critical step, and the mechanisms involved are often conserved across different species. This conservation points to a shared evolutionary origin and functional importance of these processing pathways.
The processing of AMP precursors relies on specific signal sequences and cleavage sites that are recognized by cellular machinery. The signal peptide directs the precursor into the endoplasmic reticulum for secretion and is then cleaved off. nih.gov While the mature peptide sequences can diverge, the signal sequences sometimes show remarkable conservation. A striking example is the homology between the signal sequences of abaecin from the honeybee and drosocin from Drosophila, despite the vast evolutionary distance between these insects, suggesting a shared and ancient secretion pathway. nih.gov
Following the signal peptide, many AMPs like defensin and hymenoptaecin have a pro-region that is removed by proteases. plos.org This cleavage often occurs at specific, conserved sites. Dibasic sites, such as Arginine-Arginine (RR), are known proteolytic processing sites used to release mature peptides from their precursors, as seen in the multi-domain hymenoptaecin of ants. plos.org In apidaecin, the mature peptides are flanked by RR sites and EAEPEAEP spacer sequences, which are recognized during maturation. nih.gov The absence of a pro-region in honeybee abaecin indicates a more direct processing mechanism where the active peptide is produced once the signal peptide is removed. nih.gov
Phylogenetic Analysis of Abaecin 1 Precursor Gene Families
Phylogenetic studies of AMP gene families help to unravel their evolutionary history. Analyses of abaecin and other AMPs from various Hymenopteran species show that genes from the same family cluster together. nih.gov For instance, abaecin precursor genes from Apis mellifera and Apis cerana group closely, reflecting their recent common ancestry. nih.govplos.org
Broader phylogenetic analyses that include multiple AMP families have shown that the abaecin gene family has a relatively close evolutionary relationship with the hymenoptaecin gene family. nih.govplos.org This suggests they may have arisen from a common ancestral gene. The distribution of different AMP families across the insect phylogenetic tree reveals that some, like defensins, are widespread, while others, like abaecin, are more taxonomically restricted, primarily to Hymenoptera. nih.govroyalsocietypublishing.org This pattern indicates that the core insect immune repertoire was established early, followed by taxon-specific gains, losses, and diversification of AMP families. nih.govroyalsocietypublishing.org
Exon Shuffling and Gene Duplication in Precursor Evolution
Gene duplication and exon shuffling are powerful evolutionary mechanisms that create novel genes and functions. nih.govresearchgate.netlibretexts.org The evolution of AMPs, including the abaecin family, provides clear examples of these processes at work. nih.govroyalsocietypublishing.org Gene duplication events create redundant copies of a gene, which are then free to diverge, leading to new functions (neofunctionalization) or specialized roles. nih.govbiorxiv.org This is a primary driver for the expansion of AMP repertoires in many insect lineages. royalsocietypublishing.org
A compelling case of exon shuffling is observed in the abaecin-like genes of the parasitic wasp Nasonia vitripennis. nih.gov Its "nabaecin" genes are chimeras, having gained a new carboxyl-terminal, glycine-rich antimicrobial unit through an exon-shuffling event. nih.gov The donor of this shuffled exon was identified as another gene called navitripenicin. nih.gov Functional studies revealed that the original abaecin-like part (NtAU) of the chimeric peptide was inactive on its own, and antimicrobial function was dependent on its fusion with the new domain (CtNU). nih.gov This suggests that exon shuffling can act to buffer a gene from loss-of-function mutations by creating a new, functional combination. nih.govmdpi.comsemanticscholar.org This process, where new genes are formed by combining exons from different genes, is a significant driver of protein evolution. libretexts.org
Future Research Directions and Research Applications of Abaecin 1 Precursor
Elucidating Unresolved Aspects of Precursor Biosynthesis and Regulation
The synthesis of the Abaecin (B1167496) 1 precursor is a tightly controlled process, rapidly initiated in response to immune challenges. igem.org However, the precise molecular mechanisms governing its biosynthesis and regulation remain partially unresolved, presenting a key area for future investigation.
The expression of the gene encoding the Abaecin 1 precursor is known to be upregulated by the Toll and Imd/JNK signaling pathways, which are central to insect innate immunity. researchgate.netresearchgate.net These pathways are activated by the recognition of microbial components, leading to the transcription of antimicrobial peptide genes, including Abaecin. researchgate.net Studies have demonstrated that both bacterial infections and exposure to pathogen-associated molecular patterns like peptidoglycans can trigger a significant increase in Abaecin gene expression. researchgate.netannals-parasitology.eu
Future research will need to delve deeper into the specific transcription factors and regulatory elements within the Abaecin gene promoter that respond to these immune signals. While the involvement of the Toll and Imd pathways is established, the downstream effectors that directly bind to the Abaecin gene are not fully characterized. Furthermore, the influence of various biotic and abiotic factors on precursor expression warrants more detailed study. For instance, the nutritional status of the insect, such as the type of pollen consumed, has been shown to modulate Abaecin gene expression, though the underlying chemical or antigenic triggers are not yet clear. mdpi.commdpi.com Similarly, the immunosuppressive effects of certain pathogens, like Nosema ceranae, which can downregulate Abaecin expression, highlight a complex interplay that requires further molecular dissection. annals-parasitology.eu
Table 1: Factors Influencing this compound Gene Expression
| Factor | Observation | Research Focus |
|---|---|---|
| Pathogen Infection | Expression is rapidly upregulated upon bacterial challenge. igem.org | Identify specific pathogen-associated molecular patterns (PAMPs) and their receptors that most strongly induce expression. |
| Signaling Pathways | Primarily regulated by Toll and Imd/JNK pathways. researchgate.netresearchgate.net | Delineate the specific transcription factors and DNA binding sites involved in activating the Abaecin gene. |
| Nutritional Status | Different pollen diets can alter baseline and induced expression levels. mdpi.com | Isolate the specific nutritional components or microbial content in pollen that modulate immune gene expression. |
| Environmental Stress | Pathogens like Nosema ceranae can suppress gene expression. annals-parasitology.eu | Understand the mechanisms of pathogen-mediated immunosuppression targeting the Abaecin gene. |
Investigating Novel Enzymes and Pathways Involved in Precursor Maturation
The transformation of the inactive this compound into the active Abaecin peptide is a critical post-translational event. The precursor polypeptide consists of a signal peptide for secretion, the mature Abaecin sequence, and a propeptide region. researchgate.net Analysis of precursor sequences from various insects has identified a conserved dibasic cleavage site (most commonly 'RR') immediately preceding the N-terminus of the mature peptide. researchgate.net This motif is a hallmark for processing by proprotein convertases, a family of serine proteases.
However, the specific enzymes responsible for cleaving the this compound in vivo have not been definitively identified. Future research should focus on isolating and characterizing these proteases from insect fat body cells and hemolymph, the primary sites of Abaecin synthesis and activity. mdpi.com Investigating the broader enzymatic cascade is also crucial. The maturation process may involve more than a single cleavage event, potentially mirroring the multi-step processing seen for other peptide hormones and factors, such as the yeast alpha-mating factor. nih.gov This could involve initial cleavage by a furin-like convertase at the dibasic site, followed by the removal of the remaining basic residues by a carboxypeptidase. Identifying each enzyme in this pathway will provide a complete picture of Abaecin biogenesis.
Utilizing this compound as a Model for Peptide Biogenesis Studies
The this compound presents an excellent model system for studying the fundamental principles of antimicrobial peptide (AMP) biogenesis. Unlike some other insect AMPs, such as Apidaecin (B1169063), which are generated from large multipeptide precursors encoding numerous copies of the active peptide, the Abaecin precursor mRNA typically contains only a single coding sequence for the native peptide. researchgate.netnih.gov This relative simplicity makes it an ideal subject for dissecting the individual steps of synthesis, processing, and secretion without the complexity of tandem repeats.
By studying the this compound, researchers can address fundamental questions in peptide biology:
Role of the Propeptide: What is the function of the propeptide region? Does it aid in the correct folding and stabilization of the mature peptide, prevent premature activity, or guide its transport through the secretory pathway?
Processing Efficiency: How is the efficiency and timing of precursor cleavage regulated to ensure a rapid immune response?
Evolutionary Diversification: How has the precursor structure, particularly the propeptide and cleavage sites, evolved across different insect species? Comparative studies using precursors from various hymenopterans can shed light on the evolutionary pressures shaping AMP synthesis. researchgate.net
Insights gained from this model system could be broadly applicable to understanding the production of other bioactive peptides, including those in vertebrates, many of which share similar precursor-based synthesis pathways. bicnirrh.res.in
Development of Advanced Methodologies for Precursor Dynamics and Quantification
A significant gap in current research is the lack of methods to directly quantify the this compound molecule and monitor its dynamics. Current techniques largely focus on either measuring gene expression via qPCR or quantifying the final, mature peptide using mass spectrometry or ELISA. mdpi.complos.orgnih.gov While informative, these methods provide only indirect or delayed information about the precursor itself.
Future efforts must be directed toward developing tools to specifically detect and quantify the unprocessed precursor. This could involve:
Precursor-Specific Antibodies: Generating monoclonal or polyclonal antibodies that specifically recognize the propeptide region of the this compound. These would enable the development of sensitive immunoassays (e.g., ELISA) to quantify precursor levels in hemolymph and tissue extracts, allowing researchers to track the kinetics of its production and cleavage.
Advanced Mass Spectrometry: Developing targeted proteomics methods, such as Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor peptide in complex biological samples. theses.cz This would allow for the simultaneous measurement of both the precursor and the mature peptide, providing a direct ratio of processed to unprocessed forms.
These new methodologies would allow researchers to precisely model the dynamics of the immune response, from gene transcription to the release of the active peptide, providing a much higher resolution view of the process. nih.gov
Computational Approaches for Predicting Precursor Processing and Structure-Function Relationships
Computational biology offers powerful tools to complement experimental research on the this compound. In silico approaches can be used to predict key features and guide laboratory investigations.
Future computational research should focus on several key areas:
Refined Cleavage Site Prediction: While dibasic sites are known targets for proteases, algorithms can be refined to better predict the efficiency of cleavage based on the surrounding amino acid context, potentially identifying subtle variations that influence processing speed.
Precursor Structure Modeling: Predicting the three-dimensional structure of the full this compound is essential. d-nb.infodntb.gov.ua This would help elucidate the role of the propeptide in influencing the folding and conformation of the mature peptide domain. Molecular dynamics simulations could model how the propeptide might shield the active regions or interact with processing enzymes.
Structure-Function Relationship: Computational models have been used to predict functional motifs within the mature Abaecin peptide, such as its interaction with the bacterial chaperone DnaK. researchgate.netfrontiersin.org Similar approaches can be applied to the precursor to predict how its structure prevents this interaction and to identify the structural changes upon cleavage that "activate" the peptide. These predictive models can then be tested experimentally, accelerating our understanding of how the precursor's structure dictates its function. nih.gov
Table 2: Summary of Future Research Directions and Applications
| Section | Key Objective | Potential Application/Impact |
|---|---|---|
| 8.1. Biosynthesis | Fully map the regulatory network controlling Abaecin gene expression. | Deeper understanding of insect immunity; potential for breeding disease-resistant bee colonies. researchgate.net |
| 8.2. Maturation | Identify the specific proteases that process the precursor. | Discovery of novel enzymatic targets for modulating immune responses. |
| 8.3. Model System | Use the precursor to study fundamental peptide biogenesis. | Generalizable insights into the production of peptide-based hormones, neuropeptides, and therapeutics. bicnirrh.res.in |
| 8.4. Methodologies | Develop tools for direct precursor quantification. | High-resolution kinetic models of the humoral immune response. plos.orgtheses.cz |
| 8.5. Computation | Predict precursor structure and processing dynamics. | Rational design of novel peptide-based drugs and enhanced prediction of their activation mechanisms. frontiersin.orgnih.gov |
Q & A
Q. What biochemical assays are essential for characterizing the structural integrity and purity of Abaecin 1 precursor?
To verify the structure and purity of this compound, researchers should employ:
- Mass spectrometry (MS) for molecular weight confirmation and sequence validation.
- High-performance liquid chromatography (HPLC) to assess purity levels and detect contaminants.
- Circular dichroism (CD) spectroscopy to analyze secondary structural elements (e.g., α-helices or β-sheets). Ensure experimental protocols are detailed with reagent sources, instrument parameters, and validation steps for reproducibility .
Q. What in vitro models are suitable for preliminary screening of this compound’s antimicrobial activity?
Standardized models include:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-negative/positive bacteria.
- Time-kill kinetic studies to evaluate bactericidal effects over time.
- Biofilm inhibition assays using crystal violet staining or confocal microscopy. Document methodological variations (e.g., media composition, inoculum size) to enable cross-study comparisons .
Q. How can researchers validate the specificity of this compound’s interaction with immune signaling targets?
Use co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm binding to receptors like Toll-like receptors (TLRs). Pair these with siRNA knockdown or CRISPR-Cas9 gene editing to assess functional consequences (e.g., NF-κB activation). Include negative controls (e.g., scrambled peptides) to rule out off-target effects .
Advanced Research Questions
Q. How should researchers address discrepancies in reported antimicrobial efficacy of this compound across studies?
Contradictions may arise from variations in:
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound in complex in vivo models?
- Nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC50/IC50 values.
- Multivariate ANOVA to account for covariates like animal weight or microbiome variability. Validate findings using orthogonal assays (e.g., histopathology scoring for inflammation) to ensure robustness .
Q. What experimental design considerations are critical for evaluating this compound’s therapeutic potential in colitis models?
Key factors include:
- Disease induction methods (e.g., DSS vs. TNBS models) and their relevance to human pathophysiology.
- Endpoint selection (colon length, cytokine profiles, histopathological scoring).
- Ethical compliance (e.g., ARRIVE guidelines for animal studies) and sample size calculations to ensure statistical power .
Methodological Guidance for Data Interpretation
Q. How can computational tools enhance the study of this compound’s structure-function relationships?
- Molecular dynamics simulations to predict conformational stability under physiological conditions.
- Helical wheel projections to visualize amphipathic properties and membrane interactions. Cross-validate predictions with experimental data (e.g., mutagenesis studies) to refine models .
Q. What strategies improve reproducibility when studying this compound’s immunomodulatory effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
